![molecular formula C17H14F2N2 B1250336 (3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)
(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4R,9bS)-golgicide A is a 6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline that has 3aR,4R,9bS configuration. It is an enantiomer of a (3aS,4S,9bR)-golgicide A.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related 4-Aryl-8-fluoro tetrahydro cyclopenta[c]quinolines involves acid-catalyzed cyclocondensation, demonstrating the compound's relevance in organic synthesis (Tolstikov et al., 2014).
A similar compound, N-Trifluoroacetyl tetrahydro cyclopenta[c]quinoline, is produced through three-component condensation, highlighting its utility in multicomponent synthetic processes (Tolstikov et al., 2011).
Applications in Heterocyclic Chemistry
- Cyclopenta[c]quinolines are used in the synthesis of substituted phenanthridines and cyclopenta[c]quinolines, indicating their role in creating complex heterocyclic structures (Lucchini et al., 1986).
Neurotropic Research
- Research on derivatives of cyclopenta[c]quinoline, such as 5-dialkylaminoacetyl, has explored their potential neurotropic activity, suggesting applications in neurological research (Krainova et al., 2009).
Ozonides and Stable Isomers
- Ozonation of cyclopenta[c]quinoline derivatives leads to stable ozonides, relevant in studies of molecular stability and configuration (Tolstikov et al., 2009).
Molecular Interactions and Crystallography
- Different solvates of related isomeric dicarboxylic acids with pyridine and quinoline have been studied, showing the compound's significance in crystallography and molecular interaction studies (Singh & Baruah, 2009).
Anion Receptor Research
- Derivatives like fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, involving similar structures, act as anion receptors, indicating potential applications in anion-binding studies (Anzenbacher et al., 2000).
Metalation and Functionalization
- Studies on the metalation and functionalization of trifluoromethyl-substituted quinolines provide insights into the compound's reactivity and potential for chemical modifications (Schlosser & Marull, 2003).
Microwave-Assisted Synthesis
- The one-pot microwave synthesis of pyrimido[4,5-b]quinoline demonstrates innovative synthesis methods applicable to similar compounds (Hafez, Al-Hussain, & El-Gazzar, 2016).
Crystal Structure Analysis
- Crystal structures of isomeric quinolines, such as 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, provide valuable data for structural analysis and pharmaceutical research (de Souza et al., 2015).
properties
Molecular Formula |
C17H14F2N2 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(3aR,4R,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16-/m0/s1 |
InChI Key |
NJZHEQOUHLZCOX-ZENOOKHLSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



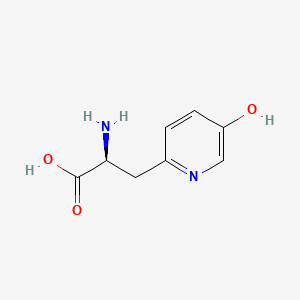
![(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1250255.png)
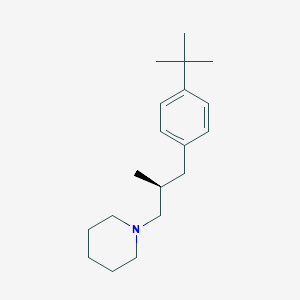

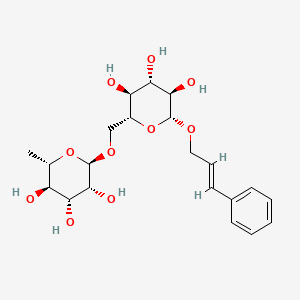
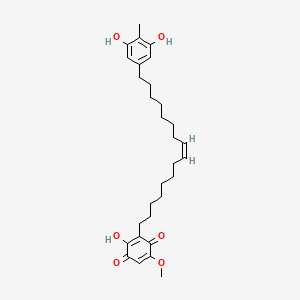
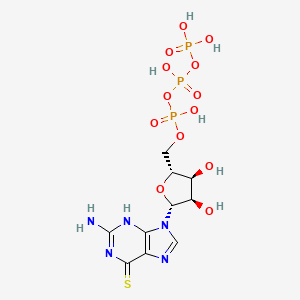
![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1250269.png)

![2-[2,6-Di(propan-2-yl)phenyl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B1250271.png)
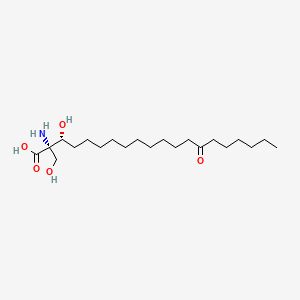


![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)